molecular formula C18H21N B3120001 9-Tert-butyl-9-methyl-9,10-dihydroacridine CAS No. 25812-87-7

9-Tert-butyl-9-methyl-9,10-dihydroacridine

Cat. No.: B3120001
CAS No.: 25812-87-7
M. Wt: 251.4 g/mol
InChI Key: MDNRNXVCCCNNMZ-UHFFFAOYSA-N
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Description

9-Tert-butyl-9-methyl-9,10-dihydroacridine is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the acridine family, which is known for its diverse chemical properties and uses in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Tert-butyl-9-methyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with tert-butyl and methyl groups under specific conditions. One common method includes the use of ester-substituted dihydroacridine derivatives, which are prepared through a series of reactions involving electron-donating and electron-withdrawing groups . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-Tert-butyl-9-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the acridine core, leading to different derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce functional groups like nitro or halogen atoms into the acridine ring.

Scientific Research Applications

9-Tert-butyl-9-methyl-9,10-dihydroacridine has several scientific research applications, including:

    Chemistry: It is used as a precursor for synthesizing other acridine derivatives and studying their properties.

    Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological molecules and pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 9-Tert-butyl-9-methyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in resonance effects and intramolecular dipole interactions, which can influence its chemical behavior and biological activity . These interactions are critical for its function in applications like OLEDs, where efficient triplet harvesting and emission properties are essential.

Comparison with Similar Compounds

Similar Compounds

    2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine: This compound shares a similar structure but with different substituents, leading to variations in its chemical and physical properties.

    Phenanthroimidazole derivatives: These compounds exhibit similar electronic properties and are used in similar applications, such as OLEDs.

Uniqueness

9-Tert-butyl-9-methyl-9,10-dihydroacridine is unique due to its specific tert-butyl and methyl substitutions, which impart distinct steric and electronic effects. These effects influence its reactivity, stability, and suitability for various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

9-tert-butyl-9-methyl-10H-acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-17(2,3)18(4)13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)18/h5-12,19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRNXVCCCNNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC3=CC=CC=C31)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223878
Record name 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25812-87-7
Record name 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25812-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(1,1-Dimethylethyl)-9,10-dihydro-9-methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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